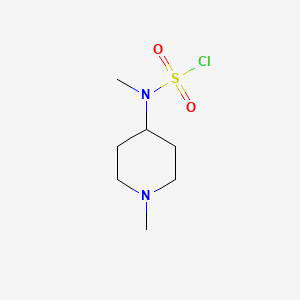
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide is a chemical compound with the molecular formula C8H7BF3N2OK It is known for its unique structure, which includes a trifluoroborate group attached to a tetrahydroquinazolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinazoline with a boron-containing reagent, such as potassium trifluoroborate. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol or dichloromethane, under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.
科学研究应用
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Potassium trifluoro(prop-2-enyl)borate: Another trifluoroborate compound with a different organic moiety.
Potassium bifluoride: Used as a fluorinating agent in various chemical reactions.
1,2,3,4-tetrahydroisoquinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide is unique due to its specific combination of a trifluoroborate group and a tetrahydroquinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C8H7BF3KN2O |
|---|---|
分子量 |
254.06 g/mol |
IUPAC 名称 |
potassium;trifluoro-(2-oxo-3,4-dihydro-1H-quinazolin-7-yl)boranuide |
InChI |
InChI=1S/C8H7BF3N2O.K/c10-9(11,12)6-2-1-5-4-13-8(15)14-7(5)3-6;/h1-3H,4H2,(H2,13,14,15);/q-1;+1 |
InChI 键 |
HAGKOOJECYAWRF-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC2=C(CNC(=O)N2)C=C1)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


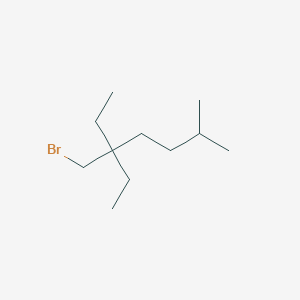
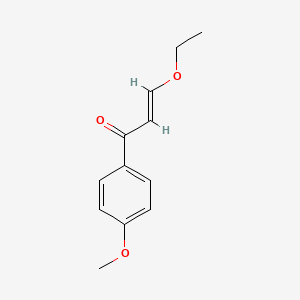
![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)
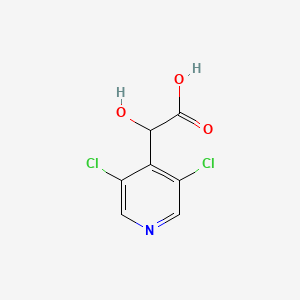


![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)

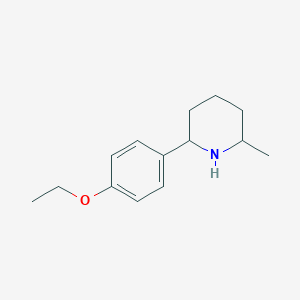
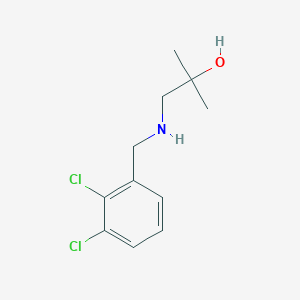

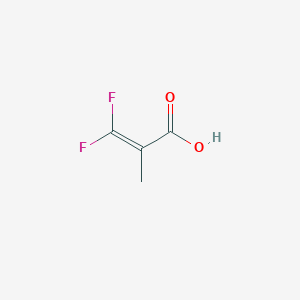
![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)
